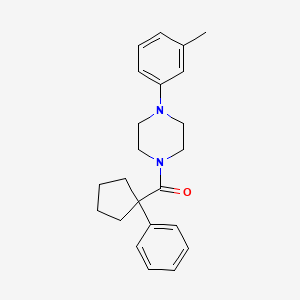
4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone” is a chemical substance with the CAS No. 1024329-02-9. It is also known by its IUPAC name .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives have been discussed in the literature . These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone” can be found in chemical databases . These databases typically provide information such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Saturated Spirocyclic N-heterocycles: Combining cyclic ketones with stannyl amine protocol (SnAP) reagents results in saturated, spirocyclic N-heterocycles, which are crucial as scaffolds in drug discovery and development. This process demonstrates the utility of ketones in synthesizing complex molecular structures (Woon‐Yew Siau & J. Bode, 2014).
- Solid Phase Synthesis of Aminobutadienes: The use of piperazine linkers in the solid-phase synthesis of resin-bound 4-substituted-2-aminobutadienes showcases the versatility of piperazine derivatives in synthetic chemistry (N. Hird, K. Irie, & K. Nagai, 1997).
- Photocyclisation of Piperazines: The study of the transannular photocyclisation of 2-Benzoyl-1,4-bis-(tosyl)piperazines contributes to the understanding of the photochemical behavior of piperazine-based compounds (P. Wessig, Frank Legart, Berit Hoffmann, & H. Henning, 1991).
Biological and Medicinal Chemistry Applications
- Synthesis of Bridged Piperazines with Receptor Affinity: Bridged piperazines, designed as conformationally restricted piperazine sigma receptor ligands, highlight the potential of piperazine derivatives in developing novel receptor ligands (Manuela Weigl & B. Wünsch, 2007).
- Synthesis of 3,4-Dihydropyrrolopyrazinones: The two-step synthesis of 3,4-dihydropyrrolopyrazinones from ketones and piperazin-2-ones illustrates the application of piperazine derivatives in synthesizing pharmacologically relevant compounds (Cosme Sandoval, Ngiap-Kie Lim, & Haiming Zhang, 2018).
- Discovery of Dopamine Transporter Inhibitors: A study on dopamine transporter inhibitors utilized a piperazine derivative, showcasing the role of such compounds in neurotransmitter system research (S. Wang, S. Sakamuri, I. Enyedy, A. Kozikowski, O. Deschaux, B. Bandyopadhyay, S. Tella, W. Zaman, & K. Johnson, 2000).
Photoinitiation and Polymerization Studies
- Piperazine-Derived Photoinitiators: Research on the mechanism of ketone—amine systems, including N-ethyl-N′-phenyl piperazine, in photoinitiation of polymerization, underscores the importance of piperazine derivatives in materials science (Shikang Wu, Guoqiang Yang, & Yizhou Zhan, 1991).
properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-19-8-7-11-21(18-19)24-14-16-25(17-15-24)22(26)23(12-5-6-13-23)20-9-3-2-4-10-20/h2-4,7-11,18H,5-6,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVOPNXXWCQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2814852.png)
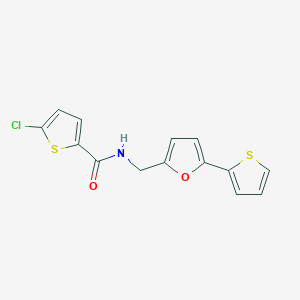

![N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2814857.png)
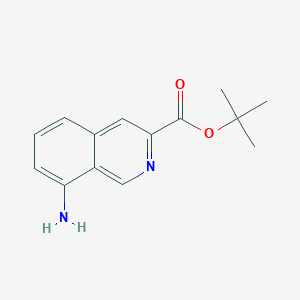
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814862.png)
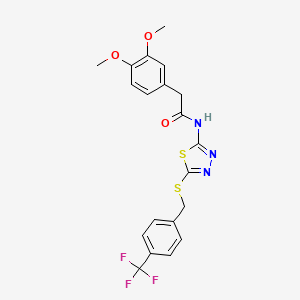
![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814868.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)
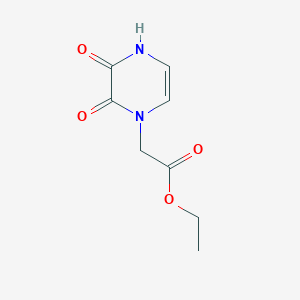
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxylate](/img/structure/B2814872.png)
![N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2814874.png)